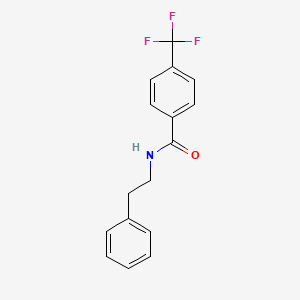

N-(2-phenylethyl)-4-(trifluoromethyl)benzamide

Overview

Description

N-(2-phenylethyl)-4-(trifluoromethyl)benzamide, also known as PETFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PETFB belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

Plant Cell Mitosis Inhibition

Research on derivatives similar to N-(2-phenylethyl)-4-(trifluoromethyl)benzamide, such as a series of N-(1,1-dimethylpropynyl) benzamides, demonstrates powerful and selective inhibition of mitosis in plant cells. This effect is evident at concentrations as low as 0.1 μM, affecting seedlings across various species without impacting mitochondrial or chloroplast activities. These observations suggest the potential for these compounds in agricultural applications, particularly in controlling plant growth and development (Merlin et al., 1987).

Polymer Synthesis

Another application lies in the synthesis of well-defined aramides and block copolymers. Phenyl 4-(4-octyloxybenzylamino)benzoate, a related compound, was polymerized to produce aromatic polyamides with controlled molecular weight and low polydispersity. This method demonstrates the utility of these compounds in creating materials with specific structural and physical properties, relevant for various industrial and biomedical applications (Yokozawa et al., 2002).

Chemical Synthesis and Catalysis

In chemical synthesis, related benzamide compounds have been employed as intermediates in the benzylation and allylation of 1,3-dicarbonyl compounds, facilitated by metal triflate catalysis. These reactions yield benzylated products with high efficiency, showcasing the potential of these compounds in synthesizing complex organic molecules for pharmaceutical and material science applications (Noji et al., 2007).

Antitubercular Activity

A novel series of derivatives featuring a benzamide scaffold showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research underlines the therapeutic potential of benzamide derivatives in developing new anti-tubercular agents, contributing to the fight against tuberculosis (Nimbalkar et al., 2018).

Anticonvulsant Activity

The synthesis and evaluation of 4-amino-N-(1-phenylethyl)benzamide analogues for anticonvulsant activity demonstrate the biomedical significance of these compounds. Modifications to the structure can influence the potency and toxicity, indicating the importance of structural optimization in drug development for neurological conditions (Clark & Davenport, 1987).

Mechanism of Action

Target of Action

N-phenethyl-4-(trifluoromethyl)benzamide primarily targets Histone deacetylase 8 (HDAC8), a crucial enzyme involved in the regulation of gene expression . HDAC8 plays a significant role in cellular processes such as cell cycle progression and differentiation.

Mode of Action

The compound interacts with HDAC8, inhibiting its activity . This inhibition alters the acetylation status of histones, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected and the cellular context.

Biochemical Pathways

The inhibition of HDAC8 affects various biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can vary widely, potentially leading to altered cell growth, survival, and function.

Result of Action

The molecular and cellular effects of N-phenethyl-4-(trifluoromethyl)benzamide’s action are complex and depend on the specific cellular context. Given its target and mode of action, it is likely that the compound could have significant effects on cell growth, survival, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-phenethyl-4-(trifluoromethyl)benzamide. These factors could include the presence of other compounds, the pH of the environment, temperature, and more

properties

IUPAC Name |

N-(2-phenylethyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c17-16(18,19)14-8-6-13(7-9-14)15(21)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBFVRBCRVRZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5564786.png)

![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)

![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)

![N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5564805.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564817.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5564821.png)

![1-[3-(1-naphthyl)acryloyl]pyrrolidine](/img/structure/B5564832.png)

![2-{[(cyclopropylsulfonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5564838.png)

![3-ethyl-5-{(2S)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5564843.png)

![N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5564855.png)

![7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5564864.png)

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)